2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone 2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 922901-09-5
VCID: VC7021766
InChI: InChI=1S/C24H26N4OS/c1-18-8-9-21(19(2)16-18)22-10-11-23(26-25-22)30-17-24(29)28-14-12-27(13-15-28)20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C
Molecular Formula: C24H26N4OS
Molecular Weight: 418.56

2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone

CAS No.: 922901-09-5

Cat. No.: VC7021766

Molecular Formula: C24H26N4OS

Molecular Weight: 418.56

* For research use only. Not for human or veterinary use.

2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone - 922901-09-5

Specification

CAS No. 922901-09-5
Molecular Formula C24H26N4OS
Molecular Weight 418.56
IUPAC Name 2-[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Standard InChI InChI=1S/C24H26N4OS/c1-18-8-9-21(19(2)16-18)22-10-11-23(26-25-22)30-17-24(29)28-14-12-27(13-15-28)20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3
Standard InChI Key DDYOMCCBBFSUAU-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C

Introduction

The compound 2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule featuring a pyridazine ring, a piperazine moiety, and a sulfanyl group. This heterocyclic compound is of interest in medicinal chemistry due to its potential interactions with biological targets.

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, starting with commercially available precursors. Common methods include:

  • Formation of the Pyridazine Ring: This involves cyclization reactions under specific conditions.

  • Introduction of the Piperazine Moiety: Achieved through nucleophilic substitution or condensation reactions.

  • Attachment of the Sulfanyl Group: Often involves the use of sulfur-containing reagents.

Purification techniques like column chromatography or recrystallization are used to ensure high purity levels.

Biological Activity and Applications

Compounds with similar structures are known for their potential biological activities, including enzyme inhibition and receptor modulation. The presence of a pyridazine ring and a piperazine group can facilitate interactions with proteins and nucleic acids, influencing cellular processes.

Potential Applications

  • Medicinal Chemistry: Potential use as inhibitors for certain enzymes or receptors.

  • Materials Science: Could be explored for applications in materials synthesis due to its structural complexity.

Research Findings and Data

While specific research findings on 2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone are not available, studies on similar compounds highlight their potential in medicinal chemistry. For instance, compounds with pyridazine and piperazine moieties have shown promise in modulating biological targets.

Data Table: Comparison of Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Applications
2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-oneC_{16}H_{20}N_2OS304.41Medicinal Chemistry, Materials Science
2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-oneNot specified296.43Medicinal Chemistry
N-[2-(6-{[(2,5-Dimethylphenyl)methyl]sulfanyl}- triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamideC22H23N5O2S2453.6Enzyme Inhibition, Receptor Modulation

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